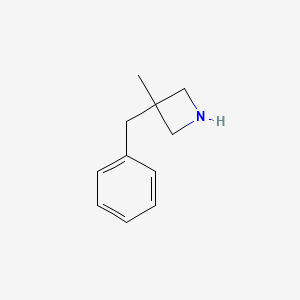![molecular formula C49H42N3O6S4- B12843601 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves multiple steps, including the formation of the naphtho[1,2-d][1,3]thiazolium core and subsequent functionalization with diphenylamino and sulfonatopropyl groups. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions may produce amine-functionalized products .
Aplicaciones Científicas De Investigación
3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a fluorescent probe due to its unique optical propertiesIn industry, it can be used in the development of advanced materials and sensors .
Mecanismo De Acción
The mechanism of action of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other naphtho[1,2-d][1,3]thiazolium derivatives and diphenylamino-substituted molecules. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness: The uniqueness of 3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate lies in its combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for specific scientific and industrial applications .
Propiedades
Fórmula molecular |
C49H42N3O6S4- |
|---|---|
Peso molecular |
897.1 g/mol |
Nombre IUPAC |
3-[(2Z)-2-[(2E)-2-[2-(N-phenylanilino)-3-[(E)-2-[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C49H43N3O6S4/c53-61(54,55)33-11-31-50-45(59-43-27-23-35-13-7-9-19-41(35)48(43)50)29-25-37-21-22-38(47(37)52(39-15-3-1-4-16-39)40-17-5-2-6-18-40)26-30-46-51(32-12-34-62(56,57)58)49-42-20-10-8-14-36(42)24-28-44(49)60-46/h1-10,13-20,23-30H,11-12,21-22,31-34H2,(H-,53,54,55,56,57,58)/p-1 |
Clave InChI |
NBVHZAPCDMSSOG-UHFFFAOYSA-M |
SMILES isomérico |
C1C/C(=C\C=C/2\N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canónico |
C1CC(=CC=C2N(C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)[O-])N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


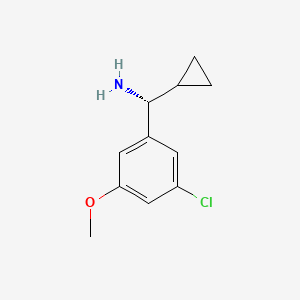
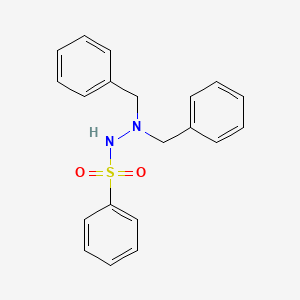

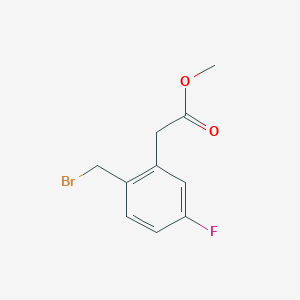

![1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
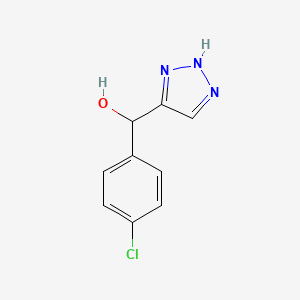
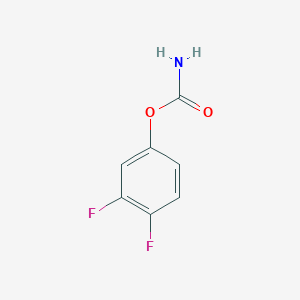
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
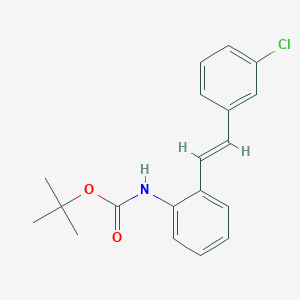
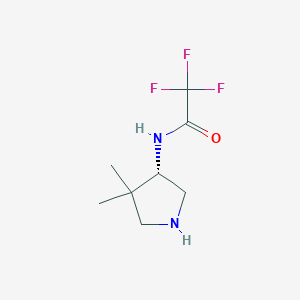
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
